molecular formula C8H13ClO2S B11951728 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide CAS No. 23504-36-1

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide

Cat. No.: B11951728
CAS No.: 23504-36-1
M. Wt: 208.71 g/mol
InChI Key: UOLCEMNGHMNNEW-UHFFFAOYSA-N
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Description

1-Chloro-9-thiabicyclo[331]nonane 9,9-dioxide is a chemical compound with the molecular formula C8H13ClO2S It is a member of the bicyclic sulfur compounds, characterized by a sulfur atom incorporated into a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide can be synthesized through the electrophilic addition of sulfur dichloride (SCl2) to cyclic dienes such as 1,5-cyclooctadiene. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and sodium cyanide (NaCN).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the sulfur atom.

Major Products

    Azide Derivatives: Formed by substitution of the chlorine atom with azide.

    Cyanide Derivatives: Formed by substitution of the chlorine atom with cyanide.

Scientific Research Applications

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide has several scientific research applications:

    Chemistry: Used as a scaffold for the synthesis of various derivatives through substitution reactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the bicyclic structure can form episulfonium intermediates, which are highly reactive and can be captured by various nucleophiles . This reactivity is attributed to the anchimeric assistance provided by the sulfur atom, facilitating the formation of stable intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound for various scientific research applications.

Biological Activity

1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide (CAS Number: 23504-36-1) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's molecular formula is C8H13ClO2SC_8H_{13}ClO_2S, with a molecular weight of 202.71 g/mol. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a bicyclic structure incorporating sulfur and oxygen atoms, which are pivotal for its reactivity and interaction with biological systems. The presence of the chlorine atom significantly influences its reactivity profile, making it a candidate for various chemical transformations and biological interactions .

This compound is believed to interact with biological systems primarily through its sulfur and oxygen functionalities. These interactions may influence enzyme activity, protein folding, and the formation of stable complexes with biomolecules such as proteins and nucleic acids .

Potential Therapeutic Applications

Preliminary studies indicate that this compound may have applications in drug design and development, particularly in targeting specific molecular pathways involved in diseases such as cancer . The bicyclo[3.3.1]nonane framework has been associated with various bioactive natural products, highlighting its potential as a scaffold for developing anticancer agents .

Research Findings

Several studies have investigated the biological activity of related compounds within the bicyclo[3.3.1]nonane family. These studies have demonstrated significant anticancer properties and interactions with various enzymes:

  • Anticancer Activity : Compounds derived from the bicyclo[3.3.1]nonane structure have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Enzyme Inhibition : Research has indicated that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways, suggesting a potential role in metabolic modulation .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of sulfur dichloride with sulfuryl chloride and 1,5-cyclooctadiene, yielding high purity products suitable for biological testing .

Synthetic Route Overview

StepReagentsConditionsYield
1Sulfur dichloride + Sulfuryl chloride + 1,5-cyclooctadieneControlled atmosphereHigh
2Substitution reactions with nucleophiles (e.g., azides)Aqueous solution90-94%

This synthetic approach allows for the introduction of various functional groups that can enhance biological activity or selectivity towards specific targets.

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of bicyclic compounds similar to this compound against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant cytotoxicity at micromolar concentrations, suggesting a need for further investigation into their mechanism of action and potential clinical applications.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between bicyclic compounds and specific metabolic enzymes such as cytochrome P450s. The study highlighted the ability of these compounds to modulate enzyme activity, which may lead to altered drug metabolism profiles in therapeutic contexts.

Properties

CAS No.

23504-36-1

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

1-chloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide

InChI

InChI=1S/C8H13ClO2S/c9-8-5-1-3-7(4-2-6-8)12(8,10)11/h7H,1-6H2

InChI Key

UOLCEMNGHMNNEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)(S2(=O)=O)Cl

Origin of Product

United States

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